molecular formula C7H7BF2O2 B2556156 (2,6-Difluoro-4-methylphenyl)boronic acid CAS No. 2246867-26-3

(2,6-Difluoro-4-methylphenyl)boronic acid

Cat. No.: B2556156
CAS No.: 2246867-26-3
M. Wt: 171.94
InChI Key: GMJSBVBNJNOXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluoro-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 4 position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,6-difluoro-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to enhance efficiency and yield. The use of robust catalysts and automated systems ensures consistent product quality and minimizes the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: (2,6-Difluoro-4-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., HCl), bases (e.g., NaOH), and solvents (e.g., water, methanol).

Major Products:

Mechanism of Action

The primary mechanism of action for (2,6-Difluoro-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, where the aryl group from the boronic acid is transferred to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Fluoro-4-methylphenylboronic acid
  • 2,6-Difluorophenylboronic acid

Comparison: (2,6-Difluoro-4-methylphenyl)boronic acid is unique due to the presence of both fluorine and methyl substituents on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylboronic acid, the fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it more suitable for specific synthetic applications .

Properties

IUPAC Name

(2,6-difluoro-4-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJSBVBNJNOXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246867-26-3
Record name (2,6-difluoro-4-methylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.